molecular formula C4H8ClNO B1354638 Isopropylcarbamic chloride CAS No. 38955-43-0

Isopropylcarbamic chloride

Cat. No.: B1354638
CAS No.: 38955-43-0
M. Wt: 121.56 g/mol
InChI Key: MFPXPCGVNXPRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropylcarbamic chloride, with the chemical formula C₄H₈ClNO, is a compound used in various chemical reactions and industrial applications. It is known for its reactivity and is often utilized in the synthesis of other chemical compounds. The compound is typically stored under an inert atmosphere and at low temperatures to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylcarbamic chloride can be synthesized through the reaction of isopropylamine with phosgene. The reaction is typically carried out under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:

Isopropylamine+PhosgeneIsopropylcarbamic chloride+Hydrogen chloride\text{Isopropylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} Isopropylamine+Phosgene→Isopropylcarbamic chloride+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction between isopropylamine and phosgene is carefully monitored. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Isopropylcarbamic chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as alcohols and amines, which react with this compound to form carbamates.

    Water: For hydrolysis reactions.

    Heat: For decomposition reactions.

Major Products:

    Substituted Carbamates: Formed from substitution reactions.

    Isopropylamine and Carbon Dioxide: Formed from hydrolysis.

    Isopropyl Isocyanate and Hydrogen Chloride: Formed from decomposition.

Scientific Research Applications

Isopropylcarbamic chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism by which isopropylcarbamic chloride exerts its effects involves its reactivity with nucleophiles. The compound’s electrophilic carbon atom is susceptible to attack by nucleophiles, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is utilized in the synthesis of a wide range of chemical compounds .

Comparison with Similar Compounds

Uniqueness: Isopropylcarbamic chloride is unique due to its specific reactivity profile and the steric effects imparted by the isopropyl group. This makes it particularly useful in certain synthetic applications where other carbamic chlorides may not be as effective .

Properties

IUPAC Name

N-propan-2-ylcarbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO/c1-3(2)6-4(5)7/h3H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPXPCGVNXPRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506743
Record name Propan-2-ylcarbamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38955-43-0
Record name Propan-2-ylcarbamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.